1-[(4-methoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea
Descripción
1-[(4-Methoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea is a urea-based compound featuring two distinct substituents:
- 4-Methoxyphenylmethyl group: A benzyl moiety with a methoxy group at the para position, contributing electron-donating effects and moderate lipophilicity.
- 4-Phenyloxan-4-ylmethyl group: A tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position, introducing steric bulk and enhanced lipophilicity due to the aromatic system.
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-9-7-17(8-10-19)15-22-20(24)23-16-21(11-13-26-14-12-21)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWGBIOCKVDIDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural and Functional Comparisons
The following compounds are structurally or functionally relevant for comparison:
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (Compound 4)
- Structure: Features a urea core with a 4-chloro-3-(trifluoromethyl)phenyl group (electron-withdrawing substituents) and a 4-hydroxyphenyl group (polar, hydrogen-bond donor) .
- Key Differences vs. Target Compound :
- Substituent Effects : The trifluoromethyl and chloro groups in Compound 4 enhance electrophilicity and metabolic stability compared to the methoxy and oxane groups in the target compound.
- Polarity : The 4-hydroxyphenyl group increases aqueous solubility relative to the target’s methoxyphenyl and phenyloxane groups.
- Synthesis : Compound 4 was synthesized via carbamate intermediacy using DABCO and acetonitrile under reflux , whereas the target compound’s synthesis route is unspecified.
Piperazine Derivatives (RA [2,4] and RA [2,5])
- Structures :
- Key Differences vs. Target Compound: Core Structure: Piperazine (6-membered ring with two nitrogen atoms) vs. urea. Substituent Similarities: Both RA [2,4] and the target compound share the 4-methoxyphenyl group, suggesting comparable electronic profiles for this moiety. Physical Properties: RA [2,4] is a yellowish solid with 99% purity, while RA [2,5] is a yellow oil with 95% purity .
Data Table: Comparative Analysis
Research Findings and Implications
In contrast, Compound 4’s trifluoromethyl group withdraws electrons, which may enhance electrophilic reactivity . The phenyloxane group in the target compound introduces steric hindrance, likely reducing binding flexibility compared to Compound 4’s smaller substituents.
Biological Interactions: Urea derivatives like Compound 4 are known to inhibit kinases (e.g., VEGF-R2) due to hydrogen-bonding interactions with ATP-binding pockets. The target compound’s phenyloxane group may hinder such interactions unless offset by complementary hydrophobic pockets . Piperazine derivatives (e.g., RA [2,4]) often target serotonin or dopamine receptors, but their structural divergence from the target compound limits direct pharmacological comparisons .
Synthetic Challenges :
- The target compound’s tetrahydropyran ring may require specialized cyclization steps, whereas Compound 4’s synthesis leverages carbamate chemistry for urea formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
